molecular formula C18H26N4O4 B2536263 1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034504-93-1

1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2536263
CAS No.: 2034504-93-1
M. Wt: 362.43
InChI Key: BGNKMOVSGGBZDC-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic compound. It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has also been described .


Molecular Structure Analysis

The molecular formula of the compound is C16H18N4O3. The molecular weight is 314.345.

Scientific Research Applications

Crystal Structure Analysis

Compounds structurally related to the queried chemical, such as derivatives of piperidine and methoxypyrazine, have been analyzed for their crystal structures. For instance, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of dehydroabietic acid, was determined to study its molecular conformation and bonding patterns (Xiaoping Rao et al., 2014).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, highlighting the versatility of piperidine and its related compounds in chemical synthesis and the potential for creating novel molecules with varied biological activities (D. Nematollahi & A. Amani, 2011).

Antimicrobial Activity

Research into pyridine derivatives, closely related to the query compound, has demonstrated antimicrobial properties. Such studies suggest the possibility of developing new antimicrobial agents from piperidine-based compounds (N. Patel et al., 2011).

Antiallergy Activity

Piperidine derivatives have been synthesized and evaluated for their antiallergy activities, indicating the therapeutic potential of these compounds in treating allergic reactions (D. A. Walsh et al., 1989).

Computational Studies

Computational assessments of arylpiperazine-based drugs have been conducted to evaluate their biochemical properties and reactivity, demonstrating the use of computational methods in understanding the pharmacological potential of piperidine derivatives (Abdulmujeeb T. Onawole et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Properties

IUPAC Name

1-[4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)21-10-5-14(6-11-21)18(24)22-9-3-4-15(12-22)26-17-16(25-2)19-7-8-20-17/h7-8,14-15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNKMOVSGGBZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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